

# dibenzoylmethane keto-enol tautomerism

## equilibrium constant

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: 1,3-diphenylpropane-1,3-dione

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An In-depth Technical Guide to the Keto-Enol Tautomerism of Dibenzoylmethane

## Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond). This interconversion is a type of prototropic tautomerism, involving the migration of a proton and the rearrangement of bonding electrons. For most simple ketones, the equilibrium heavily favors the more stable keto form. However, for  $\beta$ -dicarbonyl compounds such as dibenzoylmethane (1,3-diphenyl-1,3-propanedione), the enol form is significantly stabilized, leading to a measurable equilibrium between the two tautomers.<sup>[1]</sup>

The stability of the enol form in dibenzoylmethane is attributed to two primary factors:

- **Intramolecular Hydrogen Bonding:** The formation of a strong hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen creates a stable, pseudo-aromatic six-membered ring.<sup>[1]</sup>
- **Conjugation:** The C=C double bond of the enol form is in conjugation with both the carbonyl group and the two flanking phenyl rings, which provides extensive resonance stabilization.<sup>[1]</sup>  
<sup>[2]</sup>

The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent.<sup>[3]</sup><sup>[4]</sup> The solvent's polarity and its ability to act as a hydrogen bond donor or

acceptor can influence the relative stability of the more polar keto form and the less polar, intramolecularly hydrogen-bonded enol form.<sup>[5][6]</sup>

## Equilibrium Constant Data

The equilibrium between the keto and enol tautomers is quantified by the equilibrium constant,  $K_{eq}$ , defined as:

$$K_{eq} = [\text{Enol}] / [\text{Keto}]$$

The percentage of the enol form and the corresponding equilibrium constant for dibenzoylmethane are significantly influenced by the solvent. In non-polar solvents, the enol form, stabilized by internal hydrogen bonding, is predominant. In polar, hydrogen-bonding solvents, the equilibrium can shift towards the keto form, as the solvent molecules can engage in intermolecular hydrogen bonding with the keto tautomer, thereby stabilizing it.

Below is a summary of the percentage of the enol tautomer and the calculated equilibrium constant ( $K_{eq}$ ) for dibenzoylmethane in various solvents, as determined by spectroscopic methods.

Solvent	Dielectric Constant ( $\epsilon$ )	% Enol Form	Equilibrium Constant ( $K_{eq}$ )
Carbon Tetrachloride	2.2	>95%	>19
Chloroform	4.8	88.9% <sup>[4]</sup>	8.01
Ethanol	24.6	<95%	<19
Dimethyl Sulfoxide (DMSO)	46.7	60.9% <sup>[4]</sup>	1.56

Note: Data is compiled from various spectroscopic studies.<sup>[2][4]</sup> The exact values can vary slightly based on experimental conditions such as temperature and concentration.

## Experimental Protocols for Determination of Tautomeric Equilibrium

The determination of the keto-enol equilibrium constant is primarily accomplished using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) Spectroscopy.<sup>[7][8]</sup>

## Protocol 1: <sup>1</sup>H NMR Spectroscopy

<sup>1</sup>H NMR spectroscopy is a powerful and direct method for quantifying tautomeric mixtures because the proton exchange between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation and integration of distinct signals for each tautomer.<sup>[5][9][10]</sup>

Methodology:

- Sample Preparation:
  - Prepare a dilute solution (e.g., 10-20 mg/mL) of dibenzoylmethane in the desired deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
  - Use a standard 5 mm NMR tube, ensuring a sample volume of approximately 0.6-0.7 mL.
  - Allow the solution to equilibrate for a sufficient period (e.g., several hours) at a constant temperature before measurement to ensure the tautomeric equilibrium has been reached.<sup>[5]</sup>
- Spectral Acquisition:
  - Acquire a quantitative <sup>1</sup>H NMR spectrum. Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T<sub>1</sub> relaxation time) to allow for full magnetization recovery, which is critical for accurate integration.
  - Acquire the spectrum at a constant, known temperature, as the equilibrium is temperature-dependent.
- Data Analysis:
  - Signal Assignment: Identify the characteristic signals for both tautomers.

- Keto Form: A singlet corresponding to the two methylene protons (-CH<sub>2</sub>-) is typically observed around 4.5-5.0 ppm.
- Enol Form: A singlet for the vinylic proton (-CH=) appears further downfield, typically around 6.5-7.0 ppm. A very broad singlet for the enolic hydroxyl proton (-OH) can also be observed far downfield (15-17 ppm) due to the strong intramolecular hydrogen bond.
- Integration: Carefully integrate the area under the methylene peak for the keto form (A<sub>keto</sub>) and the vinylic peak for the enol form (A<sub>enol</sub>).
- Calculation of K<sub>eq</sub>: The molar ratio of the tautomers is proportional to the integrated areas of their unique signals, adjusted for the number of protons each signal represents.<sup>[11]</sup>
  - The keto signal (-CH<sub>2</sub>-) represents 2 protons.
  - The enol signal (-CH=) represents 1 proton.
  - The ratio of concentrations is calculated as:  $[Enol] / [Keto] = (A_{enol} / 1) / (A_{keto} / 2)$
  - Therefore, the equilibrium constant is:  $K_{eq} = 2 * (A_{enol} / A_{keto})$

## Protocol 2: UV-Vis Spectroscopy

UV-Vis spectroscopy can also be used to study keto-enol equilibria, as the two tautomers possess distinct chromophores and thus exhibit different absorption spectra.<sup>[12][13][14]</sup>

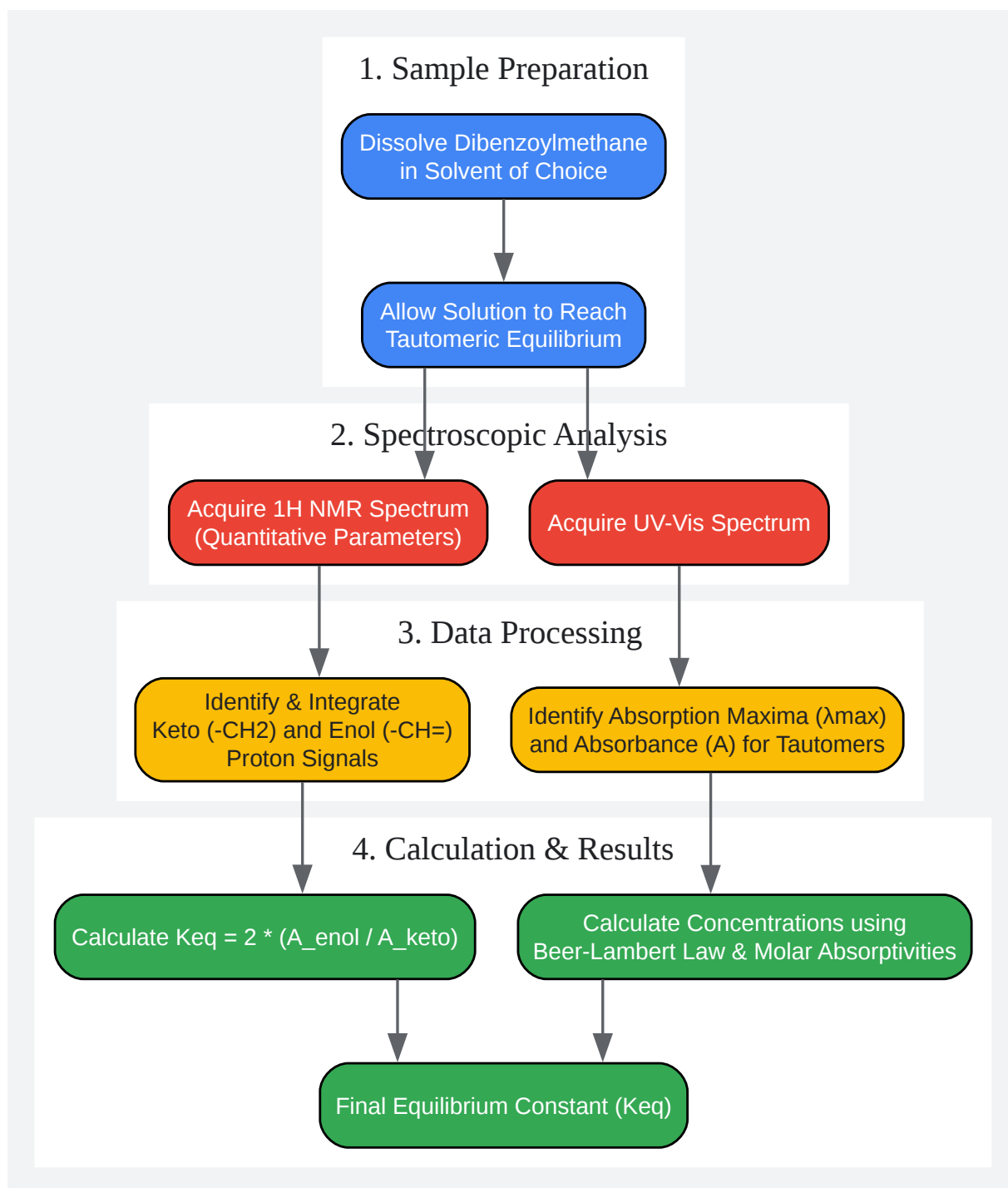
### Methodology:

- Sample Preparation:
  - Prepare a series of dilute solutions of dibenzoylmethane in the solvent of interest. Concentrations must be chosen to ensure absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- Spectral Acquisition:
  - Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 220-450 nm).

- The keto form typically has a lower wavelength absorption maximum ( $\lambda_{\text{max}}$ ) compared to the highly conjugated enol form, which absorbs at a longer wavelength (e.g., ~340-360 nm).[12]
- Data Analysis:
  - This method is less direct than NMR because the absorption bands of the two tautomers often overlap.
  - The molar absorptivity ( $\epsilon$ ) for each pure tautomer at a specific wavelength is required for an accurate calculation using the Beer-Lambert law ( $A = \epsilon cl$ ).
  - Often, computational methods or measurements in solvents where one form is known to be overwhelmingly dominant are used to estimate the molar absorptivities of the pure keto and enol forms.[14]
  - By measuring the total absorbance at a wavelength where the enol form strongly absorbs and applying deconvolution techniques or solving simultaneous equations based on the Beer-Lambert law, the concentration of each tautomer can be determined, from which  $K_{\text{eq}}$  is calculated.

## Visualization of Experimental Workflow

The logical flow for the experimental determination of the keto-enol equilibrium constant using the primary spectroscopic methods is outlined in the diagram below.



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Caption: Workflow for Determining Keto-Enol Equilibrium Constant.

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- To cite this document: BenchChem. [dibenzoylmethane keto-enol tautomerism equilibrium constant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8210364#dibenzoylmethane-keto-enol-tautomerism-equilibrium-constant]

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